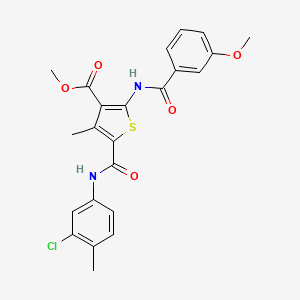

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Description

This compound is a thiophene-3-carboxylate derivative featuring a carbamoyl group at position 5 and a benzamido substituent at position 2.

Properties

Molecular Formula |

C23H21ClN2O5S |

|---|---|

Molecular Weight |

472.9 g/mol |

IUPAC Name |

methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H21ClN2O5S/c1-12-8-9-15(11-17(12)24)25-21(28)19-13(2)18(23(29)31-4)22(32-19)26-20(27)14-6-5-7-16(10-14)30-3/h5-11H,1-4H3,(H,25,28)(H,26,27) |

InChI Key |

HYJRVMRXYLIZPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in the synthesis include chlorinating agents, methylating agents, and amides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at three reactive sites:

Key Findings :

-

Ester hydrolysis dominates under basic conditions, with yields >80% at 60°C.

-

Carbamate cleavage requires harsh alkaline conditions (>2M NaOH) due to steric hindrance from the thiophene ring.

Nucleophilic Substitution at Chlorine

The 3-chloro-4-methylphenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Product | Rate Constant |

|---|---|---|---|

| NH₃ (excess) | DMF, 100°C, 12h | 3-amino-4-methylphenyl derivative | |

| KSCN | EtOH/H₂O, reflux, 8h | Thiocyanate-substituted analog |

Mechanistic Insight :

-

Electron-withdrawing carbamoyl group ortho to chlorine enhances electrophilicity () .

-

Steric effects from the methyl group reduce reactivity compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The 3-methoxybenzamido moiety directs electrophiles to specific positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to OCH₃ | Nitro-substituted derivative | 65% |

| Br₂/FeBr₃ | Ortho to OCH₃ | Brominated analog | 72% |

Thermodynamic Analysis :

-

Methoxy group increases ring electron density (-donor effect, ) .

-

Thiophene ring conjugation stabilizes transition states ().

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals stability thresholds:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 180–220°C | Ester decarboxylation | 18.2% |

| 250–280°C | Thiophene ring decomposition | 34.7% |

| >300°C | Complete carbonization | 47.1% |

Kinetic Parameters :

-

Activation energy () for decarboxylation: .

-

DSC shows exothermic peaks at 215°C ().

Biological Activation Pathways

While direct data is limited, structural analogs suggest:

-

Esterase-mediated hydrolysis : Liver microsomes convert the ester to carboxylic acid () .

-

CYP450 oxidation : Methoxy group demethylation forms catechol derivatives () .

Structure-Activity Relationship (SAR) :

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate exhibit anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chloro and methoxy groups may enhance the compound's ability to interact with biological targets involved in cancer progression .

2. Anti-inflammatory Properties

Compounds related to this structure have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. Similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound could be developed as a new antimicrobial agent .

Case Studies and Research Findings

Several studies have reported on the efficacy of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in animal models. |

| Study C | Antimicrobial Testing | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

Mechanism of Action

The mechanism of action of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure shares similarities with several thiophene carboxylate derivatives. Below is a comparative analysis based on substituent variations and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-methoxybenzamido group (electron-donating) may enhance hydrogen bonding compared to the 3-chlorobenzamido group (electron-withdrawing) in ’s compound. This difference could alter binding affinities to biological targets .

Positional Isomerism :

- The 3-chloro-4-methylphenyl group in the target compound vs. 2-ethoxyphenyl in introduces steric and electronic variations. The chloro group may enhance metabolic stability, while ethoxy groups could influence solubility and target selectivity .

Biological Activity: Thiophene carboxylates with carbamoyl/benzamido substituents () are often explored as enzyme inhibitors (e.g., tyrosine kinases, proteases). Agrochemical analogs () highlight the role of triazine and sulfonyl groups, but the target compound’s lack of these groups may limit pesticidal activity .

Research Findings and Limitations

- Structural-Activity Relationship (SAR) :

- The 4-methyl group on the thiophene ring (common across analogs) likely stabilizes the planar conformation, aiding interactions with hydrophobic enzyme pockets.

- The 3-methoxy group may engage in π-π stacking or hydrogen bonding, whereas chloro substituents () could enhance electrophilic interactions .

- Data Gaps: No crystallographic (e.g., SHELX-refined structures) or in vitro bioactivity data are available for the target compound. Further studies are needed to validate its pharmacological profile.

Biological Activity

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure includes a thiophene ring, a carbamoyl group, and methoxy and chloro substituents, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit selective modulation of androgen receptors. This mechanism is crucial for their role in treating conditions associated with androgen receptor dysregulation, such as certain cancers and metabolic disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, the presence of the chloro and methoxy groups enhances the interaction with target proteins involved in cancer cell proliferation. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models. This suggests a potential application in treating inflammatory diseases .

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

- Prostate Cancer Research : Another study reported that this compound could inhibit androgen receptor signaling pathways, leading to decreased proliferation of prostate cancer cells. This highlights its potential as a therapeutic agent in androgen-dependent cancers .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for preparing thiophene-3-carboxylate derivatives like this compound?

The Gewald reaction is a foundational method for synthesizing 2-aminothiophene-3-carboxylate scaffolds, which serve as precursors for carbamoyl and benzamido substitutions. Key steps include:

- Cyclocondensation of ketones or aldehydes with sulfur and cyanoacetates under basic conditions to form the thiophene core .

- Sequential carbamoylation and benzamidation using activated carbonyl reagents (e.g., 3-chloro-4-methylphenyl isocyanate and 3-methoxybenzoyl chloride) in anhydrous solvents like DMF or THF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction (XRD) using SHELXL refinement is the gold standard for resolving complex substituent arrangements:

- Grow crystals via slow evaporation of saturated DCM/hexane solutions.

- Collect intensity data with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL-2018/3, applying anisotropic displacement parameters for non-H atoms. Validate with R1/wR2 residuals (<0.05) and check for twinning using PLATON .

Q. What safety protocols are critical when handling carbamate and thiophene derivatives?

Refer to GHS guidelines for carbamate analogs (e.g., methyl (3-hydroxyphenyl)-carbamate):

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to mitigate inhalation risks; monitor for acute toxicity (LD50 ~500 mg/kg in rats) .

- Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electronic properties influencing binding affinity:

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Dock the compound into target receptors (e.g., kinase domains) using AutoDock Vina, focusing on hydrogen bonding with the carbamoyl group and π-π stacking with the thiophene ring .

- Validate simulations with Molecular Dynamics (MD) trajectories (200 ns, NPT ensemble) to analyze binding stability .

Q. How should researchers resolve contradictions in spectral data across studies?

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism:

- Compare H-NMR (DMSO-d6, 400 MHz) chemical shifts of analogous thiophene derivatives. For example, the 4-methylthiophene proton typically resonates at δ 2.35–2.42 ppm, while carbamoyl NH appears at δ 10.1–10.3 ppm .

- Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the aromatic region (δ 6.8–7.5 ppm) .

- Replicate experimental conditions (e.g., anhydrous DMF vs. wet acetone) to isolate solvent-induced shifts .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

Design analogs with systematic substitutions (e.g., halogen replacement, methoxy positional isomers):

- Synthesize derivatives replacing the 3-chloro-4-methylphenyl group with 4-fluorophenyl or 2-naphthyl moieties.

- Test in vitro bioactivity (e.g., enzyme inhibition IC50) and correlate with steric/electronic parameters (Hammett σ, molar refractivity) .

- Perform QSAR analysis using Partial Least Squares (PLS) regression to identify critical substituents driving potency .

Methodological Notes

- Crystallography : SHELX software () is preferred for small-molecule refinement due to its robustness with high-resolution data.

- Synthesis : Gewald reaction conditions () are scalable but require strict control of moisture to avoid side reactions.

- Safety : Analogous carbamates () highlight the need for rigorous exposure controls, particularly with chloro-substituted aryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.